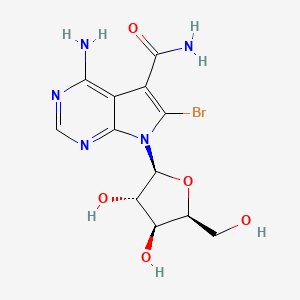
Xylocydine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Xylocydine involves several steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. The introduction of the 6-bromo and 7-(β-L-xylofuranosyl) groups is achieved through specific bromination and glycosylation reactions, respectively . The final step involves the formation of the carboxamide group at the 5-position .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This would include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Xylocydine primarily undergoes substitution reactions, particularly nucleophilic substitution due to the presence of the bromine atom at the 6-position .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include bromine for bromination, glycosyl donors for glycosylation, and amine sources for the formation of the carboxamide group . Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Major Products: The major product of these reactions is this compound itself, with the formation of intermediate compounds such as brominated pyrrolo[2,3-d]pyrimidine and glycosylated derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of xylocydine span multiple fields:
-
Cancer Therapy :
- Inhibition of Tumor Growth : this compound has been shown to induce apoptosis in specific cancer cell lines, including hepatoma and cervical cancer cells. It operates through the mitochondrial pathway, influencing the intrinsic apoptosis signaling cascade .
- Development of Derivatives : The compound has served as a precursor for more potent derivatives like JRS-15, which exhibit significantly improved cytotoxicity against a broader range of cancer cells .
- Pharmaceutical Development :
- Biochemical Research :
Case Study 1: Apoptosis Induction in Cancer Cells
In a study evaluating the effects of this compound on hepatocellular carcinoma cells (SNU-354 and SNU-709), it was observed that while this compound could induce some degree of cytotoxicity, its efficacy was limited compared to JRS-15. The latter demonstrated IC50 values ranging from 12.42 to 14.25 μM across different cancer cell lines, indicating a significant improvement in therapeutic potential through chemical modification .
Case Study 2: Stability Analysis
A detailed analysis was conducted using gas chromatography-flame ionization detection (GC-FID) to investigate the forced degradation of this compound formulations. The study aimed to establish reliable methods for routine analysis and ensure the stability of this compound in various pharmaceutical contexts .
Mechanism of Action
Xylocydine exerts its effects by selectively inhibiting CDK1 and CDK2, which are crucial regulators of the cell cycle . By blocking the activity of these kinases, this compound disrupts the phosphorylation of target proteins such as nucleolin and retinoblastoma protein, leading to cell cycle arrest and apoptosis . This selective inhibition makes this compound particularly effective against cancer cells that overexpress CDKs .
Comparison with Similar Compounds
Xylocydine is unique in its high selectivity for CDK1 and CDK2 compared to other CDK inhibitors such as olomoucine and roscovitine . While these compounds also inhibit CDKs, this compound has shown greater potency and specificity, making it a more effective inducer of apoptosis in cancer cells . Similar compounds include olomoucine, roscovitine, and flavopiridol, all of which target CDKs but with varying degrees of selectivity and efficacy .
Properties
Molecular Formula |
C12H14BrN5O5 |
|---|---|
Molecular Weight |
388.17 g/mol |
IUPAC Name |
4-amino-6-bromo-7-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C12H14BrN5O5/c13-8-4(10(15)22)5-9(14)16-2-17-11(5)18(8)12-7(21)6(20)3(1-19)23-12/h2-3,6-7,12,19-21H,1H2,(H2,15,22)(H2,14,16,17)/t3-,6+,7-,12-/m0/s1 |
InChI Key |
DMXIHKQKBYZIHM-YJMZUNRSSA-N |
SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |
Isomeric SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@@H]3[C@H]([C@@H]([C@@H](O3)CO)O)O)Br)C(=O)N)N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C(=O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO, not in water |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
Xylocydine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















